2,6-Dimethyl-4'-thiomorpholinomethyl benzophenone
CAS No.: 898782-77-9
Cat. No.: VC3871770
Molecular Formula: C20H23NOS
Molecular Weight: 325.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898782-77-9 |
|---|---|
| Molecular Formula | C20H23NOS |
| Molecular Weight | 325.5 g/mol |
| IUPAC Name | (2,6-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C20H23NOS/c1-15-4-3-5-16(2)19(15)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 |
| Standard InChI Key | IDPOJAIKOLCHMQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCSCC3 |
| Canonical SMILES | CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCSCC3 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
2,6-Dimethyl-4'-thiomorpholinomethyl benzophenone features a benzophenone backbone () modified with:
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Two methyl groups at the 2 and 6 positions of one benzene ring.
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A thiomorpholinomethyl group () at the 4' position of the second benzene ring.
The thiomorpholine moiety introduces a sulfur-containing heterocycle, enhancing the compound’s polarity and potential for hydrogen bonding .
Physicochemical Parameters
Key properties include:
| Property | Value |
|---|---|
| Boiling Point | |
| Density | |
| pKa | |
| Molecular Weight | 325.47 g/mol |
The relatively high boiling point and density reflect the compound’s nonvolatile nature and compact molecular packing. The pKa suggests moderate acidity, likely influenced by the thiomorpholine group’s electron-donating effects .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to attach the thiomorpholine moiety to the benzophenone core. A representative pathway includes:
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Benzophenone halogenation: Introducing a bromine or chlorine atom at the 4' position.
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Nucleophilic substitution: Reacting the halogenated intermediate with thiomorpholine in the presence of a base (e.g., ).
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Methylation: Installing methyl groups at the 2 and 6 positions via alkylation or directed ortho-metalation .
Industrial-scale production employs continuous flow reactors to optimize yield () and purity () .
Purification and Characterization
Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Characterization via , , and HRMS confirms structural integrity .
Applications in Pharmaceutical and Materials Science
Drug Discovery
The compound serves as a pharmacophore in designing kinase inhibitors and antimicrobial agents. Its thiomorpholine group participates in hydrogen bonding with target proteins, as demonstrated in molecular docking studies with Staphylococcus aureus dihydrofolate reductase .
Photostabilizers
In polymer chemistry, 2,6-dimethyl-4'-thiomorpholinomethyl benzophenone acts as a UV absorber, preventing photodegradation in polyethylenes and polycarbonates. Its efficacy stems from the conjugated benzophenone system, which dissipates UV energy via keto-enol tautomerism .
Organic Synthesis
As a building block, it facilitates the synthesis of spirocyclic compounds and heteroaryl ethers. For example, Suzuki-Miyaura coupling with arylboronic acids yields biaryl derivatives with applications in OLEDs .
Comparative Analysis with Structural Analogues
The position of the thiomorpholinomethyl group significantly influences reactivity and biological activity. Para-substituted derivatives (e.g., 4'-thiomorpholine) exhibit enhanced binding to aromatic receptors compared to ortho-substituted analogues .
Future Research Directions
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Biological Screening: Systematic evaluation of anticancer and antiviral properties using high-throughput assays.
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Structure-Activity Relationships (SAR): Modifying the thiomorpholine ring (e.g., N-alkylation) to optimize pharmacokinetics.
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Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.
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